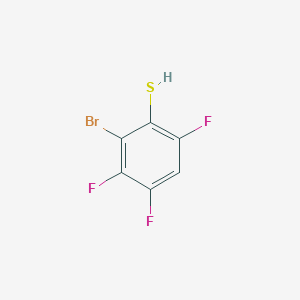
2-Bromo-3,4,6-trifluorobenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,4,6-trifluorobenzenethiol is an organofluorine compound characterized by the presence of bromine and trifluoromethyl groups on a benzene ring, along with a thiol group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Thiolation: The compound can be synthesized through the halogenation of 2,3,4,6-trifluorobenzenethiol followed by bromination. This involves the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent.
Direct Synthesis: Another method involves the direct reaction of 2-bromobenzotrifluoride with sulfur to introduce the thiol group.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and thiolation reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized to achieve the desired product.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions are less common but can involve the reduction of the bromine atom.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Disulfides: Formed by the oxidation of the thiol group.
Sulfonic Acids: Formed by further oxidation of disulfides.
Substitution Products: Various nucleophiles can replace the bromine atom, leading to a range of substituted products.
科学的研究の応用
2-Bromo-3,4,6-trifluorobenzenethiol is utilized in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
作用機序
The mechanism by which 2-Bromo-3,4,6-trifluorobenzenethiol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
類似化合物との比較
2-Bromo-3,4,5,6-tetrafluorobenzenethiol: Similar structure with an additional fluorine atom.
2-Bromobenzotrifluoride: Lacks the thiol group but has a similar halogenated benzene structure.
2,3,4-Trifluorobenzenethiol: Similar but without the bromine atom.
Uniqueness: 2-Bromo-3,4,6-trifluorobenzenethiol is unique due to the combination of bromine and trifluoromethyl groups on the benzene ring, which imparts distinct chemical properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
特性
分子式 |
C6H2BrF3S |
|---|---|
分子量 |
243.05 g/mol |
IUPAC名 |
2-bromo-3,4,6-trifluorobenzenethiol |
InChI |
InChI=1S/C6H2BrF3S/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H |
InChIキー |
OTGHWSXBRMOMMW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1F)S)Br)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















